molecular formula C27H26N4O4S B11062363 Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate

Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate

Cat. No.: B11062363
M. Wt: 502.6 g/mol
InChI Key: KHTRMDKOQAYYBA-UHFFFAOYSA-N
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Description

Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and benzoate esters, such as:

  • Ethyl 2-oxo-4-phenylbutyrate
  • Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate

Uniqueness

Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 4-[4-(2-anilino-2-oxoethyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H26N4O4S/c1-2-35-26(34)20-8-10-22(11-9-20)31-25(33)23(18-24(32)29-21-6-4-3-5-7-21)30(27(31)36)17-14-19-12-15-28-16-13-19/h3-13,15-16,23H,2,14,17-18H2,1H3,(H,29,32)

InChI Key

KHTRMDKOQAYYBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=NC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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